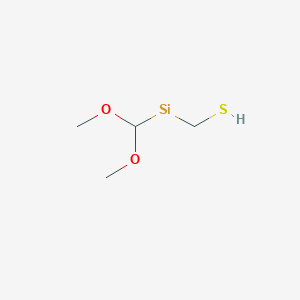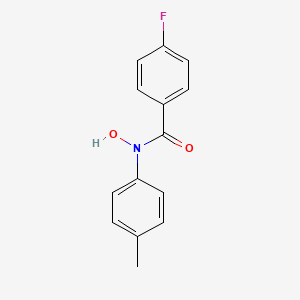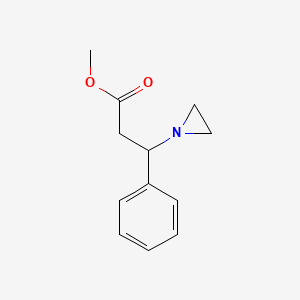
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is an organic compound featuring an aziridine ring, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aziridin-1-yl)-3-phenylpropanoate typically involves the aziridination of alkenes. One common method is the reaction of an alkene with an electrophilic nitrogen source, such as an organic azide, in the presence of a metal catalyst. For instance, the use of copper(II) triflate or ruthenium(II) porphyrin as catalysts can facilitate the formation of aziridines from alkenes .
Industrial Production Methods: Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols. For example, the dehydration of aminoethanol using an oxide catalyst at high temperatures can produce aziridines . Another method involves the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are prone to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines or thiols under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Ring-Opening: Formation of β-amino esters or β-thio esters.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
Methyl 3-(aziridin-1-yl)-3-phenylpropanoate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Aziridines are known for their potential antitumor activity, making them candidates for drug development.
Polymer Chemistry: Utilized in the synthesis of polyamines through ring-opening polymerization, which can be used in coatings, gene transfection, and materials templating.
Mechanism of Action
The mechanism of action of methyl 3-(aziridin-1-yl)-3-phenylpropanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine moiety highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological applications . The compound can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds also feature an aziridine ring and exhibit similar reactivity and biological activity.
N-alkyl aziridines: These compounds are structurally similar but differ in the substituents on the nitrogen atom, affecting their reactivity and applications.
Uniqueness: Methyl 3-(aziridin-1-yl)-3-phenylpropanoate is unique due to the presence of both an aziridine ring and a phenylpropanoate moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
CAS No. |
22482-11-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(aziridin-1-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-11(13-7-8-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
QOLYVTCWTNUFPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


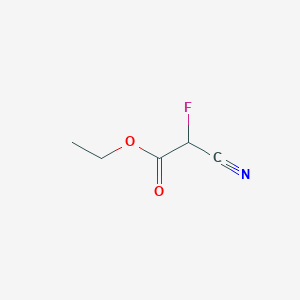
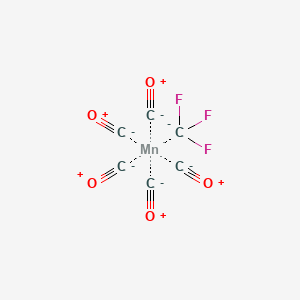
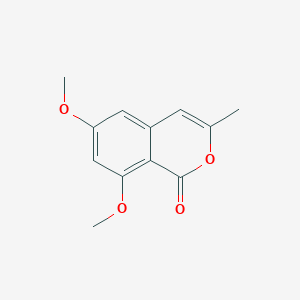
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

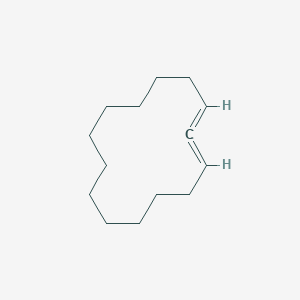
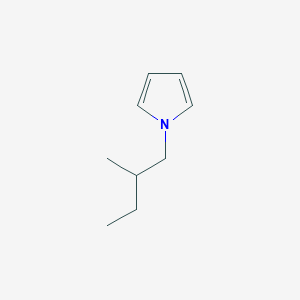
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
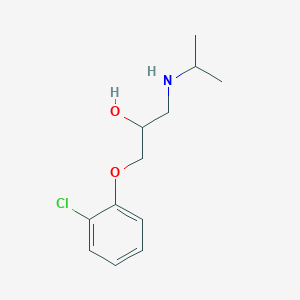
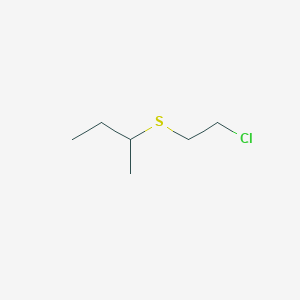
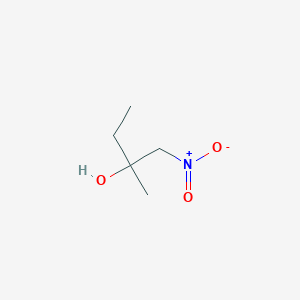
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
